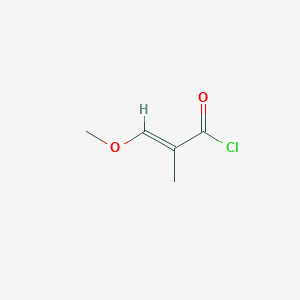![molecular formula C13H20N4O2S B14655836 1-{5-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-2-methylbenzene-1-sulfonyl}pyrrolidine CAS No. 50499-16-6](/img/structure/B14655836.png)
1-{5-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-2-methylbenzene-1-sulfonyl}pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{5-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-2-methylbenzene-1-sulfonyl}pyrrolidine is a complex organic compound characterized by its unique structure, which includes a pyrrolidine ring attached to a sulfonyl group and a triazene moiety
準備方法
The synthesis of 1-{5-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-2-methylbenzene-1-sulfonyl}pyrrolidine typically involves multiple steps:
Synthetic Routes: The initial step often involves the preparation of the 2-methylbenzene-1-sulfonyl chloride, which is then reacted with pyrrolidine to form the sulfonamide intermediate. This intermediate undergoes further reaction with 3,3-dimethyltriazene to yield the final product.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and in the presence of suitable solvents like dichloromethane or acetonitrile. Catalysts such as triethylamine may be used to facilitate the reactions.
Industrial Production Methods: Industrial-scale production may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the precise reaction conditions required for the synthesis.
化学反応の分析
1-{5-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-2-methylbenzene-1-sulfonyl}pyrrolidine undergoes various chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the cleavage of the sulfonyl group.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols replace the sulfonyl moiety.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., NH3). Reactions are often conducted under an inert atmosphere to prevent unwanted side reactions.
Major Products: The major products depend on the type of reaction. For example, oxidation yields sulfoxides or sulfones, while reduction can lead to the formation of amines.
科学的研究の応用
1-{5-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-2-methylbenzene-1-sulfonyl}pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Industry: It finds applications in the development of specialty chemicals and advanced materials, such as polymers and coatings.
作用機序
The mechanism by which 1-{5-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-2-methylbenzene-1-sulfonyl}pyrrolidine exerts its effects involves several molecular targets and pathways:
Molecular Targets: The compound can interact with various enzymes and receptors, potentially inhibiting their activity. For example, it may bind to the active site of an enzyme, preventing substrate access.
Pathways Involved: The interaction with molecular targets can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect. This may include the inhibition of cell proliferation in cancer cells or the disruption of microbial cell walls.
類似化合物との比較
1-{5-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-2-methylbenzene-1-sulfonyl}pyrrolidine can be compared with other similar compounds:
Similar Compounds: Compounds such as sulfonyl pyrrolidines and triazene derivatives share structural similarities.
Uniqueness: The unique combination of the sulfonyl and triazene groups in this compound provides distinct chemical and biological properties, setting it apart from other related compounds.
List of Similar Compounds: Examples include sulfonyl pyrrolidines, triazene derivatives, and other sulfonamide-based compounds.
特性
CAS番号 |
50499-16-6 |
|---|---|
分子式 |
C13H20N4O2S |
分子量 |
296.39 g/mol |
IUPAC名 |
N-methyl-N-[(4-methyl-3-pyrrolidin-1-ylsulfonylphenyl)diazenyl]methanamine |
InChI |
InChI=1S/C13H20N4O2S/c1-11-6-7-12(14-15-16(2)3)10-13(11)20(18,19)17-8-4-5-9-17/h6-7,10H,4-5,8-9H2,1-3H3 |
InChIキー |
BOXZAXPNTGMHIW-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)N=NN(C)C)S(=O)(=O)N2CCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





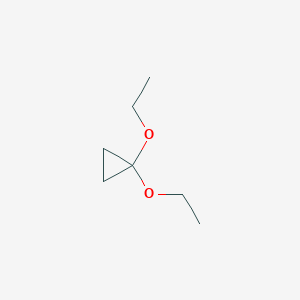
![Pyridine, 2-[5-(trimethylsilyl)-2-thienyl]-](/img/structure/B14655777.png)

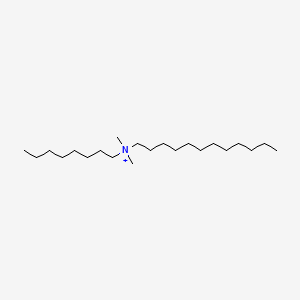
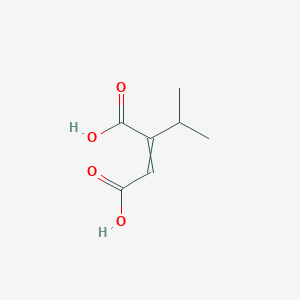
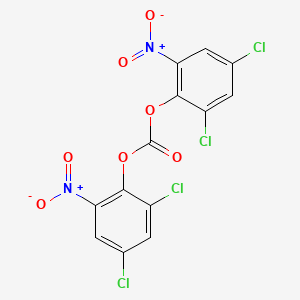
![Arsonium, [(4-nitrophenyl)methyl]triphenyl-, bromide](/img/structure/B14655804.png)
![N-[(Z)-[(1Z)-1-[(3,4-dichlorophenyl)hydrazinylidene]propan-2-ylidene]amino]-2-pyridin-1-ium-1-ylacetamide;chloride](/img/structure/B14655816.png)
![Methyl 2-[2-(methoxycarbonyl)phenyl]hydrazinecarboxylate](/img/structure/B14655823.png)

